molecular formula C19H27ClN4O B13558027 N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride

Cat. No.: B13558027
M. Wt: 362.9 g/mol
InChI Key: VINYYMIRKSEZNA-UHFFFAOYSA-N
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Description

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the amino and carboxamide groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide
  • N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide sulfate

Uniqueness

N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C19H27ClN4O

Molecular Weight

362.9 g/mol

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C19H26N4O.ClH/c1-13(2)14-6-8-15(9-7-14)17(20)12-21-19(24)18-11-16-5-3-4-10-23(16)22-18;/h6-9,11,13,17H,3-5,10,12,20H2,1-2H3,(H,21,24);1H

InChI Key

VINYYMIRKSEZNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=NN3CCCCC3=C2)N.Cl

Origin of Product

United States

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